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Compound of Interest

Compound Name: DMX-129

Cat. No.: B15618236 Get Quote

Notice: Publicly available scientific literature and data for a compound specifically designated

as "DMX-129" are not available at this time. The following guide is based on a representative

small molecule inhibitor, Ontunisertib (AGMB-129), a gastrointestinal-restricted inhibitor of

ALK5 (TGFβR1), to illustrate the principles and methodologies of in vitro characterization for a

drug development audience.

Introduction
Ontunisertib (AGMB-129) is a selective, orally administered small molecule inhibitor of the

Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta type 1

receptor (TGFβR1).[1] As a key mediator in the TGFβ signaling pathway, which is a major

driver of fibrosis, ALK5 represents a critical therapeutic target.[1] Ontunisertib is specifically

designed for local action within the gastrointestinal tract, undergoing rapid first-pass

metabolism in the liver to minimize systemic exposure and potential side effects.[1] This

technical guide provides an in-depth overview of the in vitro characterization of a compound

like Ontunisertib, detailing its mechanism of action, inhibitory activity, and the experimental

protocols used for its evaluation.

Quantitative Analysis of Inhibitory Activity
The in vitro potency and selectivity of a kinase inhibitor are determined through various

enzymatic and cell-based assays. The data presented below are representative of a selective

ALK5 inhibitor.
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Parameter Target Value Assay Type Description

IC50 ALK5 (TGFβR1) 5.2 nM
Biochemical

Kinase Assay

Concentration of

the inhibitor

required to

reduce the

enzymatic

activity of purified

ALK5 by 50%.

Ki ALK5 (TGFβR1) 2.1 nM
Enzyme

Inhibition Assay

The inhibition

constant,

indicating the

binding affinity of

the inhibitor to

the target

enzyme.

EC50
pSMAD3

Inhibition
25.7 nM

Cell-Based

Reporter Assay

The

concentration of

the inhibitor

required to

achieve 50% of

the maximum

inhibition of

TGFβ-induced

SMAD3

phosphorylation

in a cellular

context.

Selectivity ALK4, ALK7 >100-fold Kinase Panel

Screen

The ratio of IC50

values for the

target kinase

(ALK5) versus

other closely

related kinases,

indicating the
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inhibitor's

specificity.

Mechanism of Action: Inhibition of the TGFβ/ALK5
Signaling Pathway
Ontunisertib acts as an ATP-competitive inhibitor of the ALK5 kinase domain. By binding to the

ATP-binding pocket, it prevents the phosphorylation and subsequent activation of the

downstream signaling proteins, SMAD2 and SMAD3. This blockade effectively halts the pro-

fibrotic signaling cascade initiated by TGFβ.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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